molecular formula C20H39NO B8367520 2-Heptadecyl-4,5-dihydrooxazole

2-Heptadecyl-4,5-dihydrooxazole

Cat. No.: B8367520
M. Wt: 309.5 g/mol
InChI Key: GIGOAOBKJCQHSF-UHFFFAOYSA-N
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Description

2-Heptadecyl-4,5-dihydrooxazole is a heterocyclic organic compound characterized by a partially saturated oxazole ring (4,5-dihydrooxazole) substituted with a long alkyl chain (heptadecyl) at the 2-position.

Properties

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

2-heptadecyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3

InChI Key

GIGOAOBKJCQHSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCO1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Synthesis :
    Heptadecanoic acid is condensed with ethanolamine in the presence of a coupling agent (e.g., thionyl chloride or DCC) to form N-(2-hydroxyethyl)heptadecanamide.

  • Cyclodehydration :
    The amide undergoes intramolecular cyclization via dehydration. Early methods used mineral acids (H2_2SO4_4, POCl3_3), but low yields (<50%) were observed for long-chain derivatives. Modern approaches employ titanium tetrabutylate or polyphosphoric acid (PPA), achieving yields of 70–85% .

Example Protocol (adapted from):

  • Catalyst : Titanium tetrabutylate (5 mol%).

  • Conditions : Reflux in toluene at 110°C for 12–24 hours.

  • Workup : Neutralization with NaHCO3_3, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Considerations

  • Catalyst Efficiency : Titanium tetrabutylate outperforms BF3_3·Et2_2O or ZnCl2_2 for long-chain substrates, minimizing side reactions like oligomerization.

  • Side Products : Overheating may lead to over-dehydration, forming oxazoles instead of dihydrooxazoles.

Epoxide Ring-Opening with Nitriles

A alternative route involves the Lewis acid-catalyzed ring-opening of fatty epoxides with nitriles, followed by cyclization. This method is particularly effective for synthesizing dihydrooxazoles with complex alkyl chains.

Reaction Steps

  • Epoxide Preparation :
    Methyl cis-9,10-epoxyoctadecanoate (derived from oleic acid) serves as a model substrate. For 2-heptadecyl substitution, heptadecene oxide is synthesized via epoxidation of 1-heptadecene using m-CPBA.

  • Nitrile Addition :
    The epoxide reacts with acetonitrile in the presence of BF3_3·Et2_2O, leading to ring-opening and formation of a β-hydroxy nitrile intermediate.

  • Cyclization :
    The intermediate undergoes spontaneous cyclization under reflux to yield this compound.

Optimized Conditions (from):

  • Catalyst : BF3_3·Et2_2O (10 mol%).

  • Solvent : Acetonitrile, 80°C, 8 hours.

  • Yield : 65–75% after column chromatography.

Advantages

  • Regioselectivity : The reaction proceeds with retention of configuration, favoring trans-dihydrooxazoles.

  • Scalability : Compatible with fatty epoxides of varying chain lengths.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed cyclization offers a versatile pathway for constructing the dihydrooxazole ring, especially for sterically hindered substrates.

Procedure

  • Precursor Synthesis :
    A vinylogous amide derivative, such as N-benzoyl-2-heptadecenamide , is prepared via Heck coupling or condensation.

  • Cyclization :
    The substrate is treated with Pd(OAc)2_2 (2 mol%) and a phosphine ligand (e.g., PPh3_3) in DMF at 100°C for 6 hours.

Performance Metrics :

  • Yield : 60–70% .

  • Byproducts : Minor amounts of Heck coupling byproducts (<5%).

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time Key Advantage
CyclodehydrationTitanium tetrabutylate70–8512–24 hHigh yield for long-chain substrates
Epoxide ring-openingBF3_3·Et2_2O65–758 hRegioselective, scalable
Palladium cyclizationPd(OAc)2_260–706 hTolerance to steric bulk

Challenges and Optimization Strategies

  • Long-Chain Solubility :
    Heptadecyl-containing precursors exhibit poor solubility in polar solvents. Use of toluene or xylene improves reagent mixing.

  • Hydrolysis Sensitivity :
    4,5-Dihydrooxazoles are prone to hydrolysis under acidic or aqueous conditions. Anhydrous workup and storage under nitrogen are critical.

  • Purification :
    Silica gel chromatography with nonpolar eluents (e.g., hexane/ethyl acetate) effectively separates dihydrooxazoles from unreacted amides or epoxides .

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Stability/Storage
This compound 34331-80-1 C22H43NO 337.6 Heptadecyl Surfactants, polymers Not specified
2-Heptadecyl-4,5-dihydro-4,4-dimethyloxazole 34331-80-1 C24H47NO 365.6 Heptadecyl, 4,4-dimethyl Potential stabilizers Not specified
Cycloheptane-1,1-diyl-bis-oxazole 49216-79 C37H36N2O2 540.69 Phenyl, cycloheptane Chiral ligands Store at 0–6°C
2-Heptadecyl-4,5-dihydro-1H-imidazole 556-22-9 C20H40N2 308.54 Heptadecyl, dihydroimidazole Fungicides, cosmetics Stable at room temperature
Bis[[2-heptadecyl-4,5-dihydrooxazol-4-yl]methyl] Adipate 94159-97-4 Complex ester N/A Heptadecyl, adipate Agro-emulsifiers Not specified

Key Findings

  • Structural Impact: Substituents like methyl groups or polar functional groups (e.g., methanol) modulate solubility and reactivity. Bulky groups (phenyl, tert-butyl) enhance stability but reduce solubility .
  • Heterocycle Choice : Imidazole derivatives exhibit higher biological activity (e.g., fungicidal properties) compared to oxazoles, likely due to nitrogen-rich structures .
  • Industrial Relevance : Long alkyl chains (heptadecyl) are a common motif in surfactants, with oxazoles favoring industrial applications and imidazoles dominating cosmetics and agrochemicals .

Q & A

Q. What are the optimized synthetic routes for 2-Heptadecyl-4,5-dihydrooxazole, and how can purity be ensured?

A three-step synthesis protocol is commonly employed for dihydrooxazole derivatives, involving cyclization of precursors like (S)-(+)-2-Phenylglycinol. Key steps include nucleophilic substitution and ring closure under controlled pH and temperature. Yields range from 83.2% to 94.5%, with purity >99% achieved via recrystallization and chromatographic methods. Structural validation requires polarimetry, IR, NMR, and GC-MS . For 2-heptadecyl derivatives, steric effects may necessitate longer alkylation times or elevated temperatures .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Combined spectroscopic methods are essential:

  • NMR : Distinguishes regioisomers via coupling patterns (e.g., 1^1H NMR for diastereotopic protons in the oxazoline ring) .
  • IR : Confirms C=N stretching (1650–1680 cm1^{-1}) and C-O-C vibrations (1200–1250 cm1^{-1}) .
  • GC-MS : Validates molecular weight and detects byproducts .
  • Polarimetry : Essential for enantiopure derivatives to confirm optical rotation .

Q. How should this compound be stored to maintain stability in experimental settings?

Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the oxazoline ring. Lyophilization is recommended for long-term storage of hygroscopic derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound derivatives be addressed?

Chiral auxiliaries (e.g., (S)-2-Phenylglycinol) or asymmetric catalysis can enforce stereocontrol. For example, kinetic resolution using lipases or chiral Pd catalysts (e.g., azacyclocarbene-PdCl2_2 complexes) achieves >99% enantiomeric excess. Monitor enantiopurity via chiral HPLC or 19^{19}F NMR with chiral shift reagents .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives, such as antifungal properties?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida albicans or Aspergillus spp. using broth microdilution (CLSI M27/M38 guidelines).
  • Structure-activity relationship (SAR) : Modify the heptadecyl chain length or introduce electron-withdrawing groups (e.g., halogens) to enhance membrane penetration. Derivatives like 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole show broad-spectrum antifungal activity .

Q. How can contradictions in spectroscopic or bioassay data be systematically resolved?

  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to resolve structural ambiguities .
  • Dose-response curves : Replicate bioassays with varying concentrations to distinguish false positives from true activity .
  • Computational modeling : Use DFT calculations to predict NMR shifts or docking studies to rationalize bioactivity discrepancies .

Q. What strategies are effective in leveraging this compound as a ligand in transition-metal catalysis?

The oxazoline ring’s N,O-donor sites enable coordination to metals like Pd or Ir. For example, azacyclocarbene-PdCl2_2 complexes catalyze Suzuki-Miyaura couplings. Optimize catalytic efficiency by tuning the heptadecyl chain’s steric bulk or introducing para-substituents (e.g., methoxy groups) on aryl rings .

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